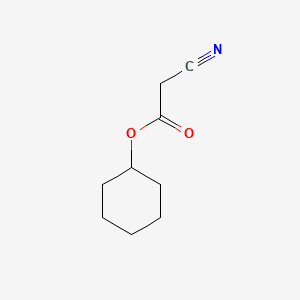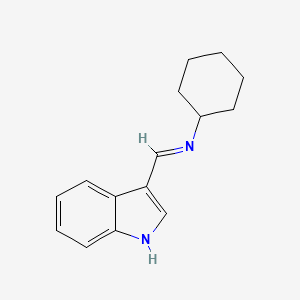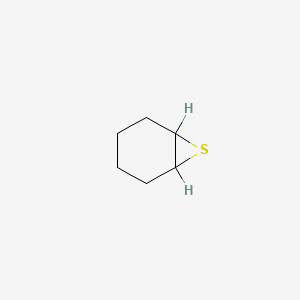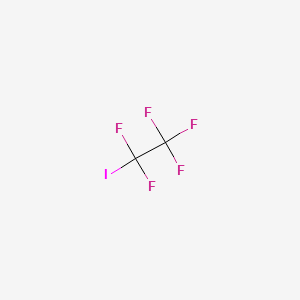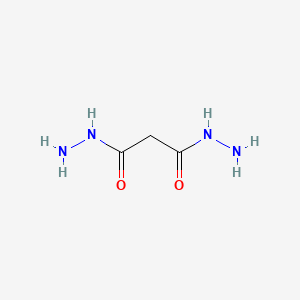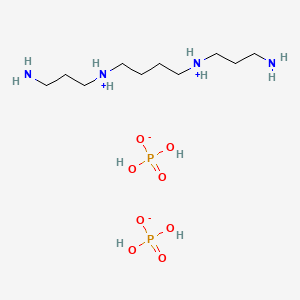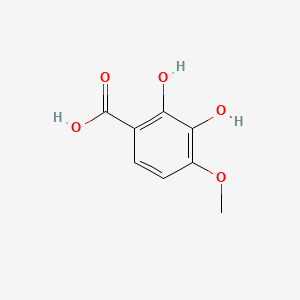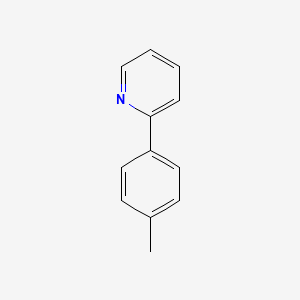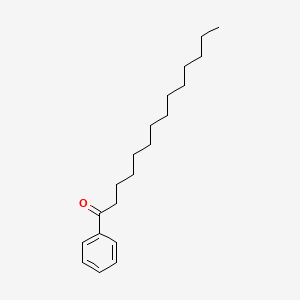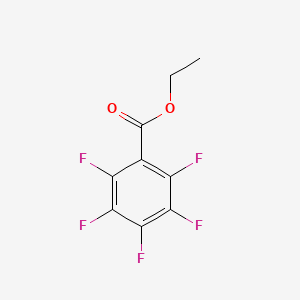
1-Chloro-4-nitronaphthalene
描述
1-Chloro-4-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆ClNO₂. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a nitro group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-nitronaphthalene can be synthesized through several methods. One common method involves the nitration of 1-chloronaphthalene. The reaction typically uses concentrated nitric acid and sulfuric acid as the nitrating agents. The process is carried out under controlled temperatures to ensure the selective formation of the 4-nitro derivative.
Another method involves the chlorination of 4-nitronaphthalene. This reaction uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
1-Chloro-4-nitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-methoxy-4-nitronaphthalene or 1-thio-4-nitronaphthalene, depending on the nucleophile used.
Reduction: The major product is 1-chloro-4-aminonaphthalene.
Oxidation: Products vary based on the specific oxidizing conditions but can include naphthoquinones.
科学研究应用
1-Chloro-4-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-chloro-4-nitronaphthalene depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the electron-withdrawing nitro group and the electron-donating chlorine atom, which influence the compound’s electrophilic and nucleophilic properties.
In biological systems, the compound’s effects are often related to its ability to interact with cellular components, such as enzymes or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.
相似化合物的比较
1-Chloro-4-nitronaphthalene can be compared with other nitro and chloro derivatives of naphthalene:
1-Chloro-2-nitronaphthalene: Similar in structure but with the nitro group in the 2-position, leading to different reactivity and applications.
2-Chloro-1-nitronaphthalene: Another isomer with distinct chemical properties and uses.
1-Bromo-4-nitronaphthalene: Similar to this compound but with a bromine atom instead of chlorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.
属性
IUPAC Name |
1-chloro-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOCENRPBJEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310251 | |
| Record name | 1-Chloro-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-61-8 | |
| Record name | 1-Chloro-4-nitronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the lowest excited triplet state (T1) of 1-chloro-4-nitronaphthalene interact with alcohols?
A1: Research indicates that the T1 state of this compound can abstract hydrogen atoms from both the hydroxyl group and alkyl chains of alcohols. [] Interestingly, the mechanism differs depending on the hydrogen source. For hydroxyl hydrogens, the abstraction occurs via a two-step electron transfer followed by proton transfer facilitated by hydrogen bonding. In contrast, abstraction from alkyl hydrogens proceeds through a one-step hydrogen atom transfer mechanism. [] This difference highlights the versatile reactivity of this excited state.
Q2: What is the role of hydrogen bonding in the interaction between the T1 state of this compound and alcohols?
A2: Hydrogen bonding plays a crucial role in the hydrogen abstraction from the hydroxyl group of alcohols by the T1 state of this compound. [] The formation of a hydrogen bond between the molecule and the alcohol facilitates the electron and proton transfer steps, accelerating the reaction. Studies have shown that increasing solvent polarity and hydrogen-bonding donor ability hinders this interaction, leading to a decrease in the T1 yield. [] This emphasizes the importance of the microenvironment in governing the reactivity of this excited state.
Q3: What insights have computational chemistry studies provided into the reactivity of this compound?
A3: Density Functional Theory (DFT) calculations have been employed to investigate the hydrogen abstraction process by this compound. [] These calculations revealed that both oxygen atoms of the nitro group can act as active sites for hydrogen abstraction. Interestingly, the calculated activation energy barrier for forming the two possible radical isomers resulting from hydrogen abstraction differed by only 1.0 kcal/mol. [] This suggests that both pathways could be operational under appropriate reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


